molecular formula C7H6BrF2NO B1409786 3-Bromo-2-difluoromethoxy-6-methylpyridine CAS No. 1807244-37-6

3-Bromo-2-difluoromethoxy-6-methylpyridine

Cat. No.: B1409786
CAS No.: 1807244-37-6
M. Wt: 238.03 g/mol
InChI Key: XTVDVNKBZQCDTB-UHFFFAOYSA-N
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Description

3-Bromo-2-difluoromethoxy-6-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, difluoromethoxy, and methyl groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-difluoromethoxy-6-methylpyridine typically involves the bromination of 2-difluoromethoxy-6-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-difluoromethoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction reactions can lead to the formation of different functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-difluoromethoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(8)6(11-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVDVNKBZQCDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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